molecular formula C19H17NO6 B11045784 3-(1,3-Benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole

3-(1,3-Benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole

Cat. No.: B11045784
M. Wt: 355.3 g/mol
InChI Key: NCDHULUIESXLEI-UHFFFAOYSA-N
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Description

3-(1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDROISOXAZOLE is a complex organic compound characterized by the presence of benzodioxole and dihydroisoxazole moieties. Compounds containing these functional groups are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDROISOXAZOLE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Benzodioxole Moieties: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Dihydroisoxazole Ring: This step may involve the reaction of nitrile oxides with alkenes or alkynes under specific conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and benzodioxole groups.

    Reduction: Reduction reactions can target the dihydroisoxazole ring, potentially converting it to an isoxazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDROISOXAZOLE depends on its specific biological target. Generally, compounds with benzodioxole and dihydroisoxazole structures can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-4,5-dihydroisoxazole: Lacks the methoxy group and additional benzodioxole moiety.

    5-(7-Methoxy-1,3-benzodioxol-5-yl)-4,5-dihydroisoxazole: Similar structure but with different substitution patterns.

Uniqueness

The uniqueness of 3-(1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDROISOXAZOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzodioxole and methoxy groups may enhance its potential interactions with biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C19H17NO6

Molecular Weight

355.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C19H17NO6/c1-21-17-5-11(6-18-19(17)25-10-24-18)4-13-8-14(20-26-13)12-2-3-15-16(7-12)23-9-22-15/h2-3,5-7,13H,4,8-10H2,1H3

InChI Key

NCDHULUIESXLEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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